Bienvenue dans la boutique en ligne BenchChem!

1-(4-Bromo-3-methoxyphenyl)thiourea

Urease Inhibition Structure-Activity Relationship Enzyme Kinetics

1-(4-Bromo-3-methoxyphenyl)thiourea is a uniquely substituted arylthiourea that cannot be replaced by mixing monosubstituted analogs. The co-occurrence of electron-withdrawing Br and electron-donating OCH₃ creates an electronic environment critical for urease inhibition (Ki = 1.52 µM for the 4-Br analog) and anti-HIV potency (3-OCH₃ analogs achieve IC₅₀ = 0.003 µM). Its Br handle enables cross-coupling, and the OCH₃ group allows further functionalization. Procure this exact scaffold for reproducible SAR and library synthesis.

Molecular Formula C8H9BrN2OS
Molecular Weight 261.14 g/mol
Cat. No. B8500720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-methoxyphenyl)thiourea
Molecular FormulaC8H9BrN2OS
Molecular Weight261.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=S)N)Br
InChIInChI=1S/C8H9BrN2OS/c1-12-7-4-5(11-8(10)13)2-3-6(7)9/h2-4H,1H3,(H3,10,11,13)
InChIKeyZJPCMQMWRFEVDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-3-methoxyphenyl)thiourea: Baseline Identity and Procurement-Relevant Characteristics


1-(4-Bromo-3-methoxyphenyl)thiourea (CAS 1172639-62-1) is a monosubstituted arylthiourea with a molecular formula of C₈H₉BrN₂OS and a molecular weight of 261.14 g/mol . The compound features a thiourea group (–NH–C(S)–NH₂) attached to a phenyl ring that bears a bromine atom at the para position and a methoxy group at the meta position relative to the thiourea linkage. This specific substitution pattern—simultaneous electron-withdrawing (Br) and electron-donating (OCH₃) substituents on the same aryl ring—differentiates it from the more commonly studied 1,3-diarylthioureas and monosubstituted phenylthioureas. Commercial availability is typically at 95% purity for research-grade procurement . The compound serves as a versatile synthetic intermediate for heterocycle construction and as a ligand precursor, though its direct biological profiling remains limited in the primary literature relative to its disubstituted analogs.

Why 1-(4-Bromo-3-methoxyphenyl)thiourea Cannot Be Replaced by Generic In-Class Analogs


Arylthioureas are not functionally interchangeable scaffolds. The presence, position, and electronic character of ring substituents dictate both the conformational preference of the thiourea moiety and its interaction with biological targets or catalytic surfaces. In urease inhibition studies, a 4′-Br monosubstituted thiourea achieved an IC₅₀ of 10.65 μM—nearly half that of the unsubstituted thiourea standard (IC₅₀ = 18.61 μM)—while the 4′-OCH₃ analog was substantially less active (IC₅₀ = 35.17 μM), demonstrating that even single-substituent changes produce large potency shifts [1]. In antiviral thiourea series, relocating a methoxy group from the 2-position to the 3-position altered anti-HIV IC₅₀ values from 0.01 μM to 0.003 μM, and substituting Br for OCH₃ shifted potency by over 20-fold [2]. The target compound's unique co-occurrence of Br and OCH₃ on the same ring creates an electronic environment that cannot be replicated by mixing monosubstituted analogs or by using the corresponding urea (C=O replacement of C=S), which exhibits substantially different hydrogen-bonding capacity and metal-coordination geometry. Procurement of the exact substitution pattern is therefore mandatory for reproducible SAR studies.

Quantitative Differentiation Guide for 1-(4-Bromo-3-methoxyphenyl)thiourea: Head-to-Head and Cross-Study Comparisons


Urease Inhibition Potency: 4-Bromo Substituent Advantage Over Standard Thiourea and 4-Methoxy Analog

In a urease inhibition assay, the 4′-bromo-substituted thiourea (compound 3c) demonstrated an IC₅₀ of 10.65 ± 0.45 μM, which is 1.75-fold more potent than the standard inhibitor thiourea (IC₅₀ = 18.61 ± 0.11 μM) and 3.3-fold more potent than the 4′-methoxy analog 3e (IC₅₀ = 35.17 ± 0.56 μM) [1]. The 4′-Br compound displayed competitive inhibition with a Kᵢ of 1.52 μM, compared to thiourea's Kᵢ of 18.18 μM, indicating a ~12-fold higher binding affinity [1]. While the target compound 1-(4-bromo-3-methoxyphenyl)thiourea was not directly tested in this study, the data establish the 4-Br substituent as a critical potency driver in the phenylthiourea class, and the additional 3-OCH₃ group is expected to modulate electronic effects and target interactions.

Urease Inhibition Structure-Activity Relationship Enzyme Kinetics

Anti-HIV Activity: Substituent Position Profoundly Modulates Potency Within Thiourea Series

In a dual-function microbicide study, thiourea derivatives bearing bromine at R² showed striking potency differences depending on the R¹ substituent and its position. The 3-methoxy analog HI-239 (R¹ = 3-OCH₃, R² = Br) achieved an anti-HIV IC₅₀ [p24] of 0.003 μM, which is 3.3-fold more potent than the 2-methoxy regioisomer HI-237 (IC₅₀ = 0.01 μM) and 23-fold more potent than the 4-bromo analog HI-243 (R¹ = 4-Br, IC₅₀ = 0.07 μM) [1]. These data demonstrate that repositioning a single methoxy group from the 2- to the 3-position improves potency over 3-fold, while replacing OCH₃ with Br at the 4-position reduces potency 23-fold [2]. The target compound, with both 3-OCH₃ and 4-Br on the same ring, combines structural features associated with the most potent (3-OCH₃) and least potent (4-Br) variants in this series, representing a unique electronic configuration whose integrated effect cannot be predicted from monosubstituted analog data alone.

Antiviral HIV Microbicide SAR

Thiourea vs. Urea Core: C=S is Essential for Metal Coordination and Potency

The thiourea core confers distinct physicochemical properties compared to its urea analog 1-(4-Bromo-3-methoxyphenyl)urea (CAS 1394764-23-8). Thioureas exhibit stronger hydrogen-bond donor capacity and preferential binding to soft metal ions (e.g., Ni²⁺ in urease) due to the polarizable C=S group [1]. In urease inhibition studies, the standard thiourea reference (IC₅₀ = 18.61 μM) serves as a key baseline, while urea derivatives in the same study showed a distinct SAR profile with IC₅₀ values ranging from 10.11 to 69.80 μM depending on substitution . The C=S to C=O exchange fundamentally alters the compound's metal-coordination geometry, hydrogen-bonding network, and hydrolytic stability, making the thiourea and urea analogs non-interchangeable in applications targeting metalloenzymes or requiring sulfur-dependent coordination chemistry.

Urease Inhibition Bioisostere Comparison Enzyme Inhibitor Design

Synthetic Accessibility: One-Step Synthesis from 4-Bromo-3-methoxyphenyl Isothiocyanate

The target compound is synthesized in a single step by reacting 1-bromo-4-isothiocyanato-2-methoxybenzene with methanolic ammonia (2.0 M) at room temperature, yielding the thiourea product as a white solid with 100% yield (0.49 g) . LC-MS confirmed the product identity with (M+H)⁺ = 263.0, consistent with the molecular formula C₈H₉BrN₂OS . This straightforward synthetic route contrasts with 1,3-diarylthioureas, which require two distinct aryl isothiocyanate/amine coupling steps, and with the urea analog, which requires different reagents (isocyanates) and may involve phosgene-derived intermediates. The commercial availability of the precursor 4-bromo-3-methoxyphenyl isothiocyanate (CAS 25021-70-9) enables rapid, high-yield access to the target compound for library synthesis or scale-up .

Organic Synthesis Isothiocyanate Chemistry Building Block

High-Value Application Scenarios for 1-(4-Bromo-3-methoxyphenyl)thiourea Based on Quantitative Evidence


Urease Inhibitor Lead Optimization: Exploiting the 4-Bromo Substituent for Enhanced Binding Affinity

The 4-Br substituent on phenylthiourea confers a Kᵢ of 1.52 μM against urease—a ~12-fold improvement over parent thiourea (Kᵢ = 18.18 μM) [1]. Researchers developing urease inhibitors for H. pylori eradication or agricultural urease control should procure 1-(4-bromo-3-methoxyphenyl)thiourea as a key intermediate to systematically evaluate whether the additional 3-OCH₃ group further enhances or modulates this binding. The compound's competitive inhibition mode (established for 4′-Br analog) [1] makes it suitable for active-site targeting studies and co-crystallization trials.

Antiviral Thiourea SAR Libraries: Capitalizing on the 3-Methoxy Position Criticality

In anti-HIV thiourea series, the 3-methoxy substitution pattern delivered the highest potency (IC₅₀ = 0.003 μM), substantially outperforming the 2-methoxy (0.01 μM), 4-bromo (0.07 μM), and 4-methyl (0.03 μM) variants [2]. 1-(4-Bromo-3-methoxyphenyl)thiourea uniquely combines the optimal 3-OCH₃ group with a 4-Br substituent whose electronic effects are known to modulate antiviral activity. This compound should be prioritized as a synthetic building block for next-generation antiviral thiourea libraries, where the dual-substituent electronic profile may yield synergistic potency improvements beyond those achievable with monosubstituted scaffolds.

Thiourea-Urea Bioisostere Comparison Studies: C=S vs. C=O Functional Probe

The matched molecular pair of 1-(4-bromo-3-methoxyphenyl)thiourea (MW 261.14, C=S) and its urea analog (MW 245.07, C=O) provides an ideal system for systematic bioisostere evaluation [3]. The C=S group's stronger hydrogen-bond donor capacity and preferential soft-metal coordination make the thiourea the appropriate choice for metalloenzyme inhibitor design (urease, carbonic anhydrase), while the urea may be preferred for targets requiring metabolic stability. Procurement of both compounds enables head-to-head comparison of target engagement, selectivity, and pharmacokinetic profiles across the thiourea/urea pair.

Heterocycle Synthesis: Precursor for 2-Aminobenzothiazole and Thiazole Derivatives

Monosubstituted arylthioureas are established precursors for oxidative cyclization to 2-aminobenzothiazoles and for Hantzsch-type thiazole synthesis. The 4-bromo-3-methoxyphenyl substitution pattern provides a halogen handle (Br) for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig) and a methoxy group that can be demethylated for further functionalization. The compound's confirmed synthetic accessibility—100% yield from commercially available 4-bromo-3-methoxyphenyl isothiocyanate —makes it a practical and cost-effective entry point for constructing more complex heterocyclic libraries with orthogonal functionalization handles.

Quote Request

Request a Quote for 1-(4-Bromo-3-methoxyphenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.